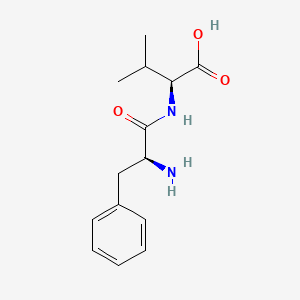
Phe-Val
Descripción general
Descripción
Phe-Val is a dipeptide molecule composed of phenylalanine and valine connected by a peptide bond . It is a white crystalline or powdery solid that is soluble in water and acidic solutions . It has good chemical stability and does not degrade easily at room temperature . Phe-Val has a wide range of applications in biochemistry and medicine. It can be used as a building unit for bioactive polypeptides and is often used in drug research for the synthesis and optimization of peptide drugs .
Synthesis Analysis
Phe-Val can be prepared through chemical synthesis or biosynthesis . Chemical synthesis generally uses solid-phase synthesis or liquid-phase synthesis methods, gradually adding appropriate amino acids and reaction reagents to synthesize Phe-Val . Biosynthesis, on the other hand, utilizes microorganisms or enzymes to catalyze the synthesis of this dipeptide .
Molecular Structure Analysis
The molecular formula of Phe-Val is C14H20N2O3 . The structure of Phe-Val has been analyzed using various techniques such as 1H- and 13C-NMR, LC-MS, circular dichroism, infrared and Raman spectroscopies, rheology, electron microscopy, and single-crystal X-ray diffraction .
Physical And Chemical Properties Analysis
Phe-Val is a white crystalline or powdery solid . It is soluble in water and acidic solutions . It has good chemical stability and does not degrade easily at room temperature . The molecular weight of Phe-Val is 264.32 .
Aplicaciones Científicas De Investigación
Nanotube Formation and Water Channels
Dipeptides, including Phe-Val, are attractive building blocks for biomaterials due to their biocompatibility, biodegradability, and ease of preparation. Since the discovery of diphenylalanine (Phe-Phe) self-assembling into nanotubes, researchers have explored other dipeptide sequences capable of forming similar nanomorphologies. These nanotubes often feature water-filled supramolecular channels, as revealed by single-crystal X-ray diffraction. Potential applications include drug delivery, regenerative medicine, bioelectronics, and bioimaging .
Nanomedicine and Drug Delivery
Molecules based on the Phe-Phe motif have found applications in nanomedicine. Self-assembled nanostructures from Phe-Val can serve as drug carriers, allowing controlled release and targeted delivery. Their biocompatibility and stability make them promising candidates for therapeutic applications .
Peptide Hydrogels
Phe-Val can form hydrogels, which are three-dimensional networks capable of retaining large amounts of water. These hydrogels have potential in tissue engineering, wound healing, and drug delivery. Their mechanical properties and biocompatibility make them valuable for creating scaffolds in regenerative medicine .
Biointerfaces and Biomaterials
Phe-Val-containing peptides can be incorporated into biointerfaces that mimic the extracellular matrix. These interfaces influence cell behavior, making them relevant for tissue engineering, biosensors, and implantable devices. Phe-Val’s self-assembly properties contribute to the design of such biomaterials .
Structural Studies and Gas-Phase Conformations
Researchers have investigated the gas-phase structure of protected dipeptides like Ac-Val-Phe-OMe (where Val = valine and Phe = phenylalanine). Techniques such as resonant two-photon ionization (R2PI) and IR/R2PI spectroscopy provide insights into their conformations. While this field is more fundamental, understanding the structural properties of Phe-Val aids in designing functional materials .
Bioelectronics and Sensing
Phe-Val-based materials have potential in bioelectronics due to their self-assembly properties and electronic behavior. Researchers explore their use in biosensors, biofuel cells, and electronic devices. The ability to integrate peptides into electronic systems opens up exciting possibilities for sensing and diagnostics .
Safety And Hazards
Phe-Val is generally considered safe under normal conditions, but safety procedures should still be followed when handling it . It should be kept away from fire sources and oxidizers, and stored in a closed container . Avoid inhalation or skin and eye contact . In case of accidental inhalation or contact, rinse immediately with water and seek medical attention .
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-9(2)12(14(18)19)16-13(17)11(15)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8,15H2,1-2H3,(H,16,17)(H,18,19)/t11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHDJWSAXBGJIP-RYUDHWBXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201344956 | |
| Record name | L-Phenylalanyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201344956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phenylalanylvaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029008 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Phe-Val | |
CAS RN |
3918-90-9 | |
| Record name | L-Phenylalanyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201344956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylalanylvaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029008 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



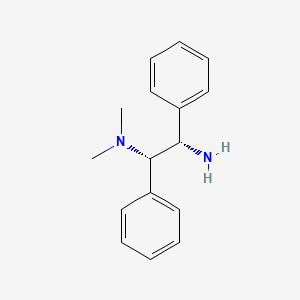
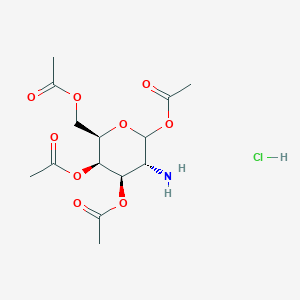

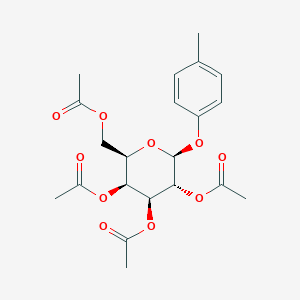
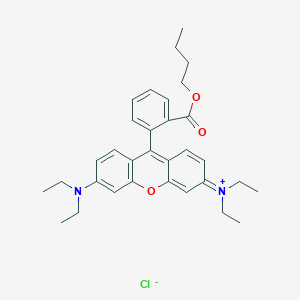

![Tris[N,N-bis(trimethylsilyl)amide]samarium(III)](/img/structure/B3068297.png)

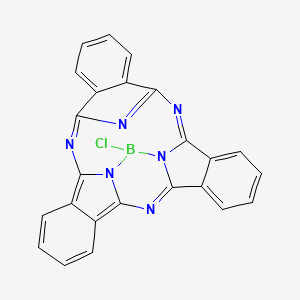
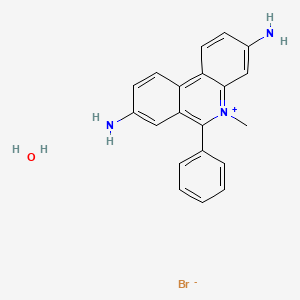
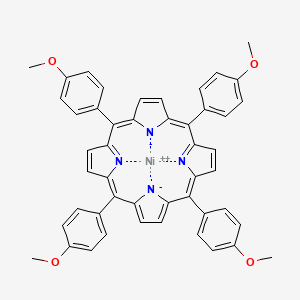
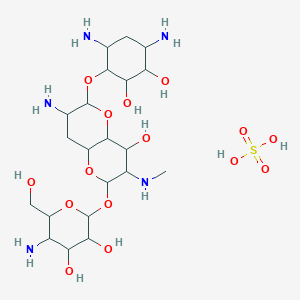
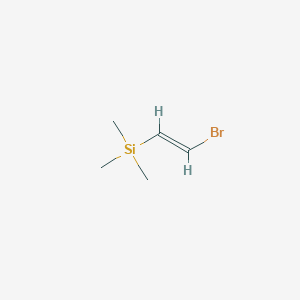
![[2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine](/img/structure/B3068362.png)